

# Win 45164: A Detailed Profile for Researchers

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## Compound of Interest

Compound Name: Win 45164

Cat. No.: B15611752

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This application note provides a comprehensive overview of **Win 45164**, an orally active glucocorticoid receptor (GR) ligand, for researchers, scientists, and drug development professionals. The information compiled includes supplier and purchasing details, in-depth experimental protocols for key assays, and a visualization of its signaling pathway.

## Chemical Properties

Property	Value
Molecular Formula	C <sub>26</sub> H <sub>27</sub> FN <sub>2</sub> O <sub>2</sub>
Molecular Weight	418.5 g/mol

## Supplier and Purchasing Information

**Win 45164** is available from various chemical suppliers catering to the research community. While specific pricing is subject to change and should be confirmed with the suppliers directly, the following table summarizes available information.

Supplier	Catalog Number	Purity	Formulation	Availability
MedChemExpress	HY-111553	>98%	Solid powder	In Stock
TargetMol	T6J3C1	>98%	Solid powder	In Stock

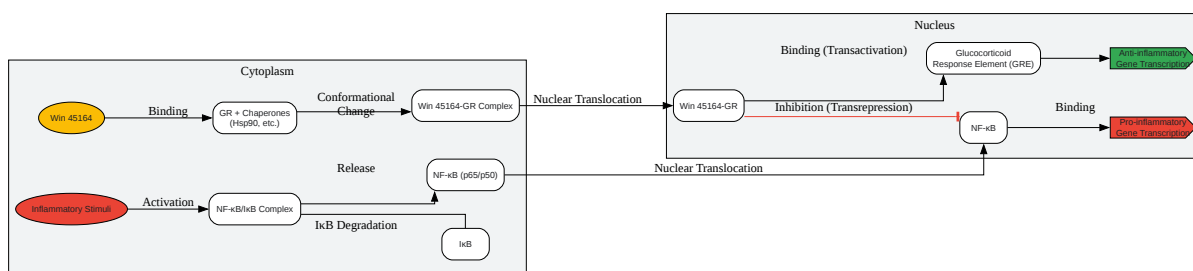
## Mechanism of Action

**Win 45164** is an orally active ligand for the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

- Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
- Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF- $\kappa$ B), thereby reducing the expression of inflammatory mediators.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Signaling Pathway

The following diagram illustrates the signaling pathway of **Win 45164** through the glucocorticoid receptor.



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Caption: **Win 45164** signaling pathway through the glucocorticoid receptor.

## Experimental Protocols

### Glucocorticoid Receptor (GR) Competitive Binding Assay

This protocol is designed to determine the binding affinity of **Win 45164** to the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.<sup>[8][9][10][11][12]</sup>

Materials:

- **Win 45164**
- [<sup>3</sup>H]-Dexamethasone (radiolabeled ligand)
- Recombinant human GR or cytosolic extracts from GR-expressing cells

- Assay Buffer (e.g., Tris-HCl with molybdate)
- Scintillation fluid
- 96-well plates
- Filter mats
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of **Win 45164** and unlabeled dexamethasone (for standard curve).
- In a 96-well plate, add the GR preparation, a fixed concentration of [<sup>3</sup>H]-dexamethasone, and the various concentrations of **Win 45164** or unlabeled dexamethasone.
- Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
- Incubate the plate to allow binding to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through filter mats.
- Wash the filters to remove unbound radioligand.
- Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the competitor and determine the IC<sub>50</sub> value for **Win 45164**.

## In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the anti-inflammatory effects of **Win 45164** in a well-established animal model of acute inflammation.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

#### Materials:

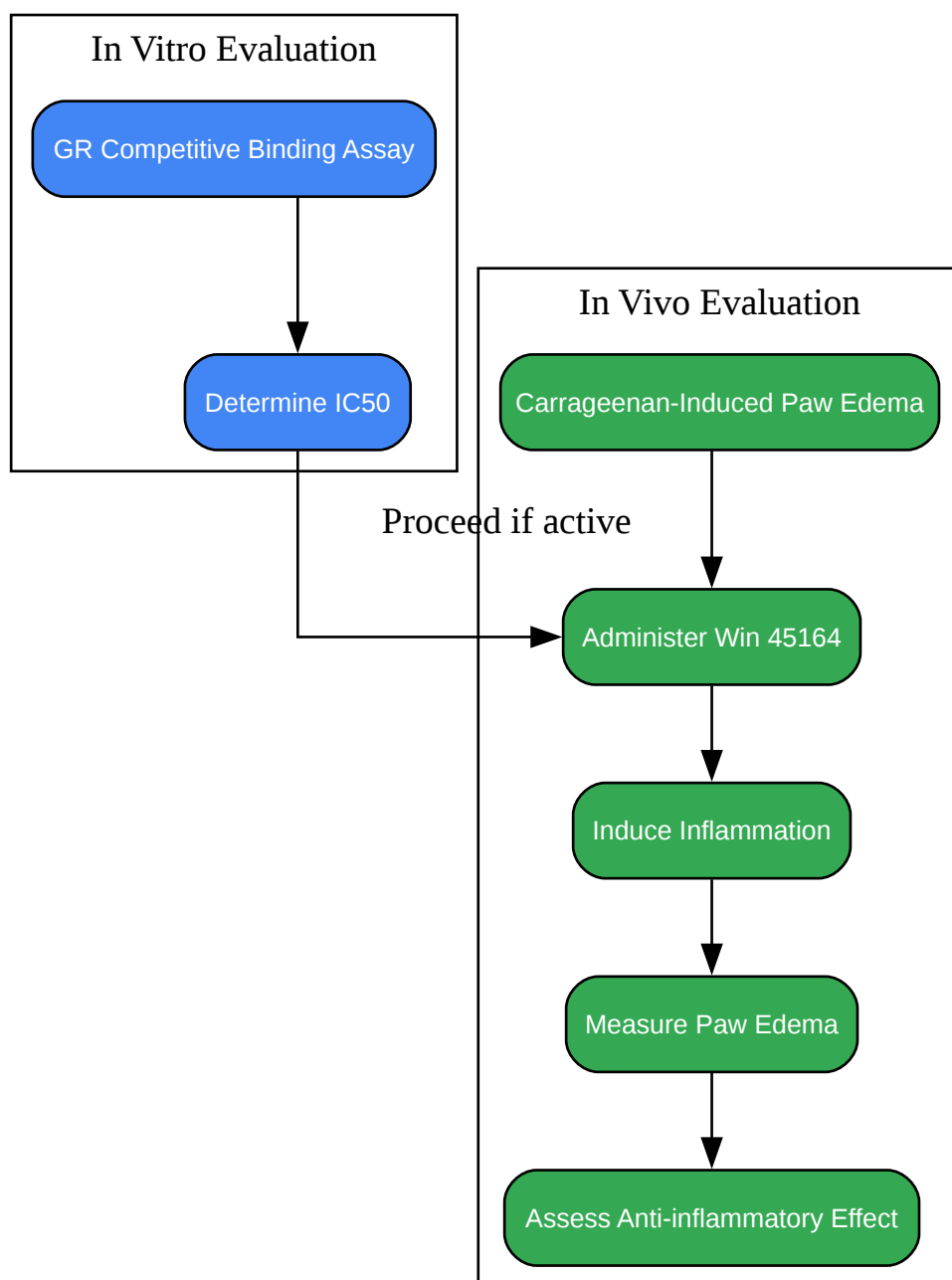
- **Win 45164**
- Carrageenan (1% w/v in sterile saline)
- Vehicle for **Win 45164** (e.g., 0.5% carboxymethylcellulose)
- Male Wistar rats (180-200 g)
- Pletysmometer or calipers
- Syringes and needles

Procedure:

- Acclimatize the rats for at least one week before the experiment.
- Divide the animals into groups (e.g., vehicle control, **Win 45164** treated, positive control like dexamethasone).
- Administer **Win 45164** or the vehicle orally to the respective groups.
- After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
- Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

## Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of **Win 45164**.



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Caption: General experimental workflow for **Win 45164** evaluation.

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